ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC20007321
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O3 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30) |
| Standard InChI Key | CUKVPBMGMWCMMU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a tetrahydropyrimidine ring (a six-membered ring with two nitrogen atoms) substituted at the 4-position with a pyrazole group. The pyrazole itself is decorated with a 4-methylphenyl ring and a phenyl group, while the tetrahydropyrimidine carries a methyl group at position 6 and an ethyl carboxylate ester at position 5 . This arrangement creates a planar, conjugated system that may enhance intermolecular interactions in biological systems.
Table 1: Key Molecular Descriptors
The XLogP3 value of 3.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments . The polar surface area of 85.3 Ų aligns with compounds capable of crossing cell membranes, a critical factor in drug design .
Spectroscopic Identification
The compound’s Standard InChIKey (CUKVPBMGMWCMMU-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C) provide unambiguous identifiers for spectroscopic validation . Nuclear magnetic resonance (NMR) would reveal distinct signals for the ethyl ester ( 1.2–1.4 ppm for CH3, 4.1–4.3 ppm for OCH2) and aromatic protons ( 6.5–8.0 ppm) .
Synthesis and Reaction Pathways
Table 2: Hypothetical Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | 4-Methylacetophenone, Phenylhydrazine | Acetic Acid | Reflux | ~70% |
| 2 | Pyrazole Intermediate, Ethyl Acetoacetate, Urea | HCl/Ethanol | 80°C | ~50% |
| *Estimated based on analogous reactions. |
Purification and Characterization
Purification likely employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy would confirm the molecular ion peak ( 416.1848) and carbonyl stretches ( 1700–1750 cm⁻¹), respectively .
Physicochemical Properties
Solubility and Stability
The compound’s ethyl ester group enhances solubility in organic solvents (e.g., DMSO, ethanol) but limits aqueous solubility. Hydrolytic stability under physiological conditions depends on the ester’s susceptibility to esterases, which could metabolize it to the corresponding carboxylic acid .
Computational Predictions
Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, indicating electrophilic reactivity at the pyrimidine’s carbonyl groups . Molecular dynamics simulations suggest strong van der Waals interactions with hydrophobic protein pockets, potentially explaining its bioactivity .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Pyrazole derivatives are known cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies suggest that the 4-methylphenyl group could occupy COX-2’s hydrophobic pocket, with an estimated binding affinity () of 150 nM. In vivo models using rat paw edema indicate a 40–50% reduction in inflammation at 10 mg/kg doses for similar compounds.
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